molecular formula C2BrN3O2S B1314983 2-Bromo-5-nitro-1,3,4-thiadiazole CAS No. 22758-10-7

2-Bromo-5-nitro-1,3,4-thiadiazole

Cat. No.: B1314983
CAS No.: 22758-10-7
M. Wt: 210.01 g/mol
InChI Key: MMLSYAVGEQIGQC-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-1,3,4-thiadiazole is a heterocyclic compound containing bromine, nitrogen, oxygen, and sulfur atoms. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties.

Mechanism of Action

Target of Action

2-Bromo-5-nitro-1,3,4-thiadiazole, like other thiadiazole derivatives, has been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives are often associated with cancer pathogenesis .

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The compound’s interaction with its targets results in changes to the cellular environment, which can lead to a variety of downstream effects .

Biochemical Pathways

It is likely that the compound affects pathways related to cell growth and replication, given its potential anticancer properties

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may impact the bioavailability of the compound.

Result of Action

It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models . The compound’s interaction with its targets can lead to changes in cell growth and replication, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of thiadiazole derivatives in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent

Biochemical Analysis

Biochemical Properties

2-Bromo-5-nitro-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability . The impact of this compound on cell function highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific amino acid residues in target enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication and repair . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects metabolic flux by altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The localization and accumulation of this compound are critical determinants of its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is known to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole typically involves the bromination of 5-nitro-1,3,4-thiadiazole. This can be achieved by reacting 5-nitro-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitro-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Reduction Reactions: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.

Major Products:

    Substitution Reactions: Products include 2-azido-5-nitro-1,3,4-thiadiazole or 2-thiocyanato-5-nitro-1,3,4-thiadiazole.

    Reduction Reactions: Products include 2-bromo-5-amino-1,3,4-thiadiazole.

    Oxidation Reactions: Products include this compound sulfoxide or sulfone.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-nitro-1,3,4-thiadiazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-bromo-5-nitro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSYAVGEQIGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480481
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22758-10-7
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of NaNO2 (116 g, 1.68 mol) in water (1200 mL) was added copper metal powder (72 g, 1.12 mol) and 1.2 mL conc. HCl. Thereafter, 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) was warmed to dissolve in 4 M aq. HCl (120 mL) and added potionwise. The mixture was stirred at r.t. for 3 hrs. The precipitated yellow solid was filtered and washed with water. The solid was dissolved in ether, filtered and the filtrate concentrated in vacuo to give 2-bromo-5-nitro-[1,3,4]thiadiazole (57 g, 88% purity in HPLC, 48% yield).
Name
Quantity
116 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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